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Bacteriocin lactocin-S -

Bacteriocin lactocin-S

Catalog Number: EVT-246983
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lactocin S is derived from Lactobacillus sake, a species known for its role in the fermentation of various food products, particularly meat and dairy. This bacterium is a Gram-positive, non-spore-forming organism that thrives in anaerobic conditions, producing lactic acid as a primary metabolic end product. The production of lactocin S is influenced by several factors, including the growth stage of the bacteria, pH levels, and the presence of ethanol in the culture medium .

Classification

Bacteriocins are classified based on their structure, molecular weight, and mode of action. Lactocin S falls under Class II bacteriocins, which are typically small (<10 kDa), heat-stable peptides composed of regular amino acids. This class is further subdivided into various groups based on structural characteristics and biological activity . Specifically, lactocin S is recognized for its linear structure and ability to form pores in target bacterial membranes, thereby exerting its antimicrobial effects.

Synthesis Analysis

Methods

The synthesis of lactocin S can occur through both natural fermentation processes and synthetic methodologies. In natural settings, Lactobacillus sake L45 synthesizes lactocin S during its growth phase, particularly in early stationary phases where optimal conditions (pH 5, temperature around 30°C) are maintained .

Technical Details:

  • Purification Techniques: Lactocin S has been purified using various chromatographic techniques, including ion exchange chromatography, hydrophobic interaction chromatography, reverse-phase chromatography, and gel filtration. These methods have yielded a significant increase in specific activity (approximately 40,000-fold) during purification .
  • Chemical Synthesis: Recent advances in peptide synthesis methodologies have explored solid-phase peptide synthesis (SPPS) as a potential method for producing lactocin S. This technique allows for efficient synthesis by attaching the growing peptide chain to an insoluble polymeric support .
Molecular Structure Analysis

Structure

The molecular structure of lactocin S consists of approximately 33 amino acid residues. Notably, about 50% of these residues are nonpolar amino acids such as alanine, valine, and leucine. The sequence includes a blocked N-terminal amino acid and shows significant uniqueness when compared to known sequences in databases like SWISS-PROT .

Data:

  • Amino Acid Sequence: The C-terminal part of lactocin S has been sequenced to include residues such as Met-Glu-Leu-Leu-Pro-Thr-Ala-Ala-Val-Leu-Tyr-Xaa-Asp-Val-Ala-Gly-Xaa-Phe-Lys-Tyr-Xaa-Ala-Lys-His-His, where "Xaa" indicates unidentified residues likely related to cysteine modifications .
Chemical Reactions Analysis

Reactions

Lactocin S exhibits bactericidal activity that is pH-dependent; it is most effective at pH levels below 6.0. The presence of ethanol can enhance its production significantly—by two to four times—during fermentation processes .

Technical Details:

  • Mechanism: The bactericidal effect involves disruption of target cell membranes through pore formation or interference with essential cellular processes.
Mechanism of Action

Process

The mechanism by which lactocin S exerts its antimicrobial effect primarily involves binding to the target bacterial membranes and forming pores that disrupt membrane integrity. This leads to cell lysis or inhibition of vital metabolic functions within sensitive bacteria.

Data:

  • Studies indicate that lactocin S's effectiveness is contingent upon environmental factors such as pH and growth conditions, which influence its production and activity against target organisms .
Physical and Chemical Properties Analysis

Physical Properties

Lactocin S is characterized by its heat stability and solubility in aqueous solutions. Its physical properties make it suitable for applications in food preservation.

Chemical Properties

As a peptide antibiotic, lactocin S retains activity under varying temperature conditions but shows reduced efficacy at higher pH levels (above 6). Its stability is crucial for maintaining antimicrobial properties during food processing.

Relevant Data:

  • Molecular weight: Approximately 3 kDa.
  • Optimal activity at lower pH values (≤6).
Applications

Scientific Uses

Lactocin S has potential applications in various fields:

  • Food Preservation: Due to its antimicrobial properties, it can be used as a natural preservative in food products to inhibit spoilage organisms.
  • Therapeutic Agents: Research into lactocin S may lead to its use as an alternative treatment for bacterial infections or as a component in probiotics.
  • Biotechnological Applications: The study of lactocin S contributes to understanding bacteriocin mechanisms and developing new biopreservation strategies.
Introduction to Bacteriocins and Lactocin-S

Historical Context and Classification Frameworks

The discovery of bacteriocins traces back to 1925, when Belgian scientist André Gratia observed Escherichia coli strains producing inhibitory substances (colicins) against related strains [4] [7]. This discovery paralleled early antibiotic research but remained less explored until the mid-20th century, largely due to challenges in purification and characterization. Bacteriocin classification has evolved significantly, primarily distinguishing compounds based on producer strain (Gram-positive vs. Gram-negative), molecular weight, post-translational modifications, and mechanism of action [1] [7].

Lactocin-S falls within Class II bacteriocins, characterized by:

  • Low molecular weight (<10 kDa)
  • Heat stability
  • Absence of extensive post-translational modifications [1] [10]Specifically, it belongs to the non-pediocin subgroup (Class IId), lacking the conserved N-terminal Tyr-Gly-Asn-Gly-Val motif seen in pediocin-like bacteriocins [7] [10]. This classification reflects its structural uniqueness and differentiates it from commercially prominent bacteriocins like nisin (Class I, lantibiotic) or pediocin PA-1 (Class IIa).

Table 1: Bacteriocin Classification Framework Highlighting Lactocin-S

ClassSubclassKey FeaturesExamplesLactocin-S Position
IIaLanthionine-containing, broad spectrumNisinNot applicable
IIIIaPediocin-like, anti-listerialPediocin PA-1Not applicable
IIIIbTwo-peptide systemsLactococcin GNot applicable
IIIIdNon-pediocin, single peptide, unmodifiedAureocin A53Class IId member
IIIIIIaLarge (>10 kDa), lytic enzymesLysostaphinNot applicable

1.2. Lactobacillus sakei: Taxonomy and Ecology as a Lactocin-S Producer

Lactobacillus sakei is a facultatively heterofermentative, lactic acid bacterium (LAB) indigenous to meat and fermented food ecosystems like sausages and kimchi [1] [5]. Genomically, it is adapted to nutrient-rich, microaerophilic environments, exhibiting:

  • Efficient utilization of meat-derived sugars (e.g., glucose, ribose)
  • Tolerance to salt and nitrite stresses common in processed foods
  • Psychrotrophic growth capabilities [5]

Strain L45 of L. sakei was isolated from fermented sausage and identified as a potent bacteriocin producer [10]. The ecological success of L. sakei in competitive meat fermentation niches is partly attributed to Lactocin-S production, which inhibits spoilage organisms and foodborne pathogens like Listeria monocytogenes [1] [3]. This antagonism provides L. sakei with a competitive advantage in densely populated microbial communities by reducing resource competition.

Table 2: Bacteriocin-Producing Lactic Acid Bacteria in Food Systems

SpeciesPrimary HabitatBacteriocin(s) ProducedKey TargetsEcological Role
Lactobacillus sakeiMeat, fermented sausagesLactocin-SGram-positive spoilage bacteriaDominance in meat microbiota
Lactococcus lactisDairy, plant surfacesNisinBroad-spectrum Gram-positiveFood preservation
Pediococcus pentosaceusFermented vegetables, meatsPediocin PA-1/AcHListeria monocytogenesPathogen inhibition
Enterococcus faeciumGI tract, dairyEnterocinsListeria, ClostridiumGut competition

Role in Microbial Antagonism and Niche Competition

Bacteriocins function as ecological weapons in bacterial interference competition, enabling producers to eliminate phylogenetically related strains occupying overlapping niches [8] [6]. Lactocin-S exemplifies this role:

  • Narrow Activity Spectrum: Primarily targets closely related Lactobacillus and other Gram-positive species, reducing direct competitors for nutrients like carbohydrates and amino acids in meat matrices [10].
  • Biofilm Modulation: Like many bacteriocins, it may disrupt competing microbial biofilms, enhancing the producer's colonization ability on food surfaces [8].
  • Quorum Sensing Links: Production in some LAB is regulated by cell-density signals, ensuring bacteriocins are synthesized when competition intensity is highest [8].

In fermented foods, Lactocin-S production allows L. sakei L45 to dominate the microbial consortium, improving food safety by suppressing pathogens. Its role mirrors colicins in the mammalian gut, where E. coli strains use bacteriocins to resist colonization by invading pathogens or competing commensals [8] [9]. This highlights a universal evolutionary strategy: bacteriocin production confers fitness advantages in resource-limited environments.

Structural Characteristics and Biosynthesis of Lactocin-S

Properties

Product Name

Bacteriocin lactocin-S

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